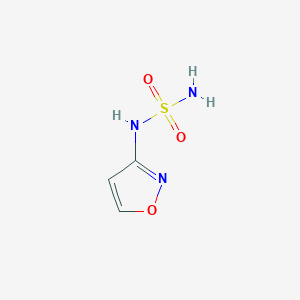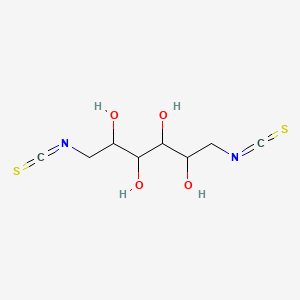
1,6-Dithiocyanatomannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dithiocyanatomannitol is a chemical compound derived from mannitol, a type of sugar alcohol. Mannitol is widely used in various industries, including food, pharmaceutical, and medical fields, due to its unique properties. The addition of dithiocyanate groups to mannitol results in this compound, which has distinct chemical and physical properties that make it valuable for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dithiocyanatomannitol typically involves the reaction of mannitol with thiocyanate compounds under controlled conditions. One common method is to react mannitol with thiocyanogen (SCN)_2 in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a moderate temperature to ensure the selective addition of thiocyanate groups to the 1 and 6 positions of the mannitol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dithiocyanatomannitol can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonate or sulfinic acid derivatives.
Reduction: Reduction of the thiocyanate groups can yield thiol or sulfide derivatives.
Substitution: The thiocyanate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or amines (e.g., methylamine) are employed.
Major Products Formed
Oxidation: Sulfonate or sulfinic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Halide or amine derivatives.
Aplicaciones Científicas De Investigación
1,6-Dithiocyanatomannitol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive thiocyanate groups.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,6-Dithiocyanatomannitol involves its interaction with biological molecules through its thiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in redox balance and signal transduction, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Hexanediol: A diol with similar structural features but lacks the thiocyanate groups.
1,6-Dithiocyanatohexane: A compound with similar thiocyanate groups but a different carbon backbone.
Uniqueness
1,6-Dithiocyanatomannitol is unique due to the presence of both sugar alcohol and thiocyanate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
73928-09-3 |
|---|---|
Fórmula molecular |
C8H12N2O4S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1,6-diisothiocyanatohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H12N2O4S2/c11-5(1-9-3-15)7(13)8(14)6(12)2-10-4-16/h5-8,11-14H,1-2H2 |
Clave InChI |
MNRZTQOTQUQUBW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(CN=C=S)O)O)O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



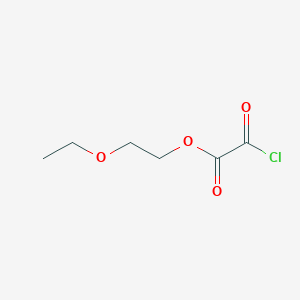
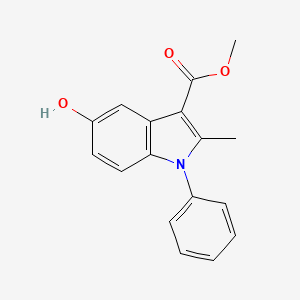
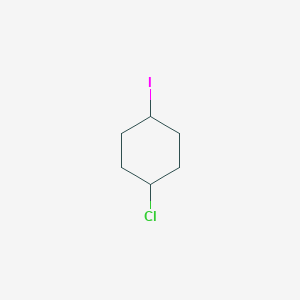
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

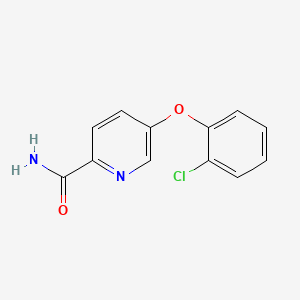
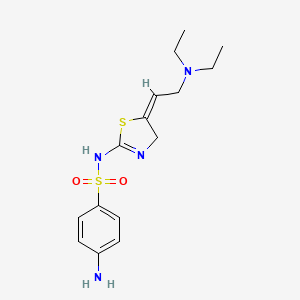
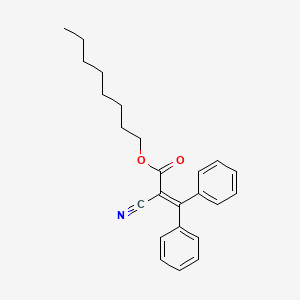
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
